

# Application Notes and Protocols for **PF-06835919**Pharmacokinetics in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known pharmacokinetic properties of **PF-06835919**, a potent ketohexokinase (KHK) inhibitor, in mouse models. The information is intended to guide the design and execution of preclinical studies.

### Introduction

**PF-06835919** is a first-in-class inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1] By blocking KHK, **PF-06835919** has shown potential in preclinical and clinical studies for the treatment of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Understanding the pharmacokinetic profile of this compound in mouse models is crucial for the design of efficacious and translatable preclinical studies.

### **Mechanism of Action: Ketohexokinase Inhibition**

**PF-06835919** exerts its therapeutic effect by inhibiting the phosphorylation of fructose to fructose-1-phosphate, the initial step in fructose metabolism. This action reduces the downstream production of lipogenic precursors in the liver.





Click to download full resolution via product page

**Caption:** Simplified signaling pathway of fructose metabolism and the inhibitory action of **PF-06835919** on Ketohexokinase (KHK).

### Pharmacokinetic Data in Mouse Models

Published data on the pharmacokinetics of **PF-06835919** specifically in mouse models is limited. However, one study provides key exposure metrics following oral administration in C57BL/6J male mice.

Table 1: Plasma Exposure of **PF-06835919** in C57BL/6J Mice Following Oral Administration

| Parameter                                   | Value  | Species/Str<br>ain  | Dose                      | Administrat<br>ion Route | Reference |
|---------------------------------------------|--------|---------------------|---------------------------|--------------------------|-----------|
| Free Maximum Plasma Concentratio n (Cmax)   | 4.6 μΜ | Mouse /<br>C57BL/6J | 15 mg/kg<br>(twice daily) | Oral Gavage              | [3]       |
| Free Average<br>Plasma<br>Concentratio<br>n | 1.6 μΜ | Mouse /<br>C57BL/6J | 15 mg/kg<br>(twice daily) | Oral Gavage              | [3]       |



Note: The original study mentions a short half-life in preclinical species, necessitating twice-daily dosing to maintain adequate exposure.[2]

# Preclinical Pharmacokinetics in Other Species (Intravenous Administration)

For comparative purposes, pharmacokinetic parameters of **PF-06835919** following intravenous administration in other preclinical species are summarized below. These data indicate that the compound generally exhibits low clearance and a low volume of distribution.

Table 2: Intravenous Pharmacokinetic Parameters of PF-06835919 in Rat, Dog, and Monkey

| Parameter                     | Rat         | Dog         | Monkey      | Reference |
|-------------------------------|-------------|-------------|-------------|-----------|
| Clearance<br>(mL/min/kg)      | 0.4 - 1.3   | 0.4 - 1.3   | 0.4 - 1.3   | [1]       |
| Volume of Distribution (L/kg) | 0.17 - 0.38 | 0.17 - 0.38 | 0.17 - 0.38 | [1]       |

## **Experimental Protocols**

This section outlines a representative protocol for conducting a pharmacokinetic study of **PF-06835919** in a mouse model, based on published methodologies.

# **Experimental Workflow for a Mouse Pharmacokinetic Study**





Click to download full resolution via product page

**Caption:** A generalized workflow for a pharmacokinetic study of **PF-06835919** in mice.



## **Detailed Methodologies**

#### 1. Animal Models

- Species/Strain: C57BL/6J male mice are a commonly used strain for metabolic studies.[3]
- Age and Weight: Mice are typically acclimated for at least one week before the study, with an appropriate age (e.g., 6-8 weeks) and weight range.
- Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless fasting is required for the study.

#### 2. Dose Formulation and Administration

- Compound Preparation: PF-06835919 can be formulated in a vehicle suitable for oral administration. A reported vehicle is 0.5% Hydroxypropyl methylcellulose (HPMC) 10,000 cP with 0.1% Tween 80, with the pH adjusted to 9.[3]
- Dose: A dose of 15 mg/kg administered twice daily has been used in efficacy studies.[3] For a single-dose pharmacokinetic study, a similar or different dose may be selected based on the study objectives.
- Administration: The compound is administered via oral gavage using an appropriate gauge gavage needle.

#### 3. Blood Sampling

- Method: Blood samples can be collected via various methods, such as retro-orbital bleeding or tail vein sampling.
- Time Points: A typical series of time points for a pharmacokinetic study would include predose (0 h), and multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
- Anticoagulant: Blood should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

#### 4. Plasma Processing and Storage



- Plasma Separation: Whole blood is centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Storage: Plasma samples should be stored frozen at -80°C until analysis.
- 5. Bioanalytical Method: LC-MS/MS
- Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is a suitable analytical platform.[3]
- Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
- Chromatography: Chromatographic separation is achieved on a suitable column (e.g., a C18 column).
- Mass Spectrometry: The mass spectrometer is operated in the positive electrospray ionization mode using multiple reaction monitoring (MRM). The reported MRM transition for PF-06835919 is 357.2 > 315.3.[3]
- Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of PF-06835919 in the plasma samples.
- 6. Pharmacokinetic Analysis
- Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., WinNonlin).
- Parameters: Key parameters to be determined include:
  - Cmax: Maximum observed plasma concentration.
  - Tmax: Time to reach Cmax.
  - AUC (Area Under the Curve): A measure of total drug exposure over time.
  - t1/2 (Half-life): The time required for the plasma concentration to decrease by half.



 Bioavailability (F%): If an intravenous study is also conducted, the oral bioavailability can be calculated.

## References

- 1. Transporter-Enzyme Interplay in the Pharmacokinetics of PF-06835919, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PF-06835919 Pharmacokinetics in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610014#pf-06835919-pharmacokinetics-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com